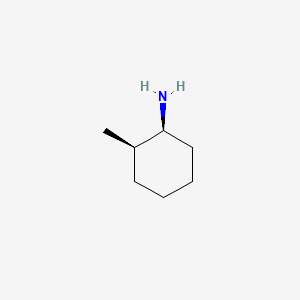
DL-2-Aminobutyric acid
概要
説明
DL-2-Aminobutyric acid: is a non-proteinogenic amino acid with the molecular formula C₄H₉NO₂. It is also known as alpha-aminobutyric acid. This compound is a racemic mixture, meaning it contains equal amounts of its two enantiomers, D-2-aminobutyric acid and L-2-aminobutyric acid. It is commonly used in peptide synthesis and as a precursor in the production of various pharmaceuticals .
作用機序
Mode of Action
DL-2-ABA acts as a GABA analog, meaning it mimics the action of GABA. It binds to GABA receptors, specifically GABA(_A) and GABA(_B) receptors, which are ionotropic and metabotropic receptors, respectively. By binding to these receptors, DL-2-ABA enhances the inhibitory effects of GABA, leading to increased chloride ion influx in neurons (via GABA(_A) receptors) and modulation of potassium and calcium channels (via GABA(_B) receptors). This results in hyperpolarization of the neuronal membrane, making it less likely for the neuron to fire an action potential .
Biochemical Pathways
The primary biochemical pathway affected by DL-2-ABA is the GABAergic pathway. By enhancing GABAergic transmission, DL-2-ABA influences various downstream effects, including:
- Regulation of neuronal excitability: Maintaining the balance between excitation and inhibition in the CNS .
Pharmacokinetics
The pharmacokinetics of DL-2-ABA involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, DL-2-ABA’s action results in enhanced inhibitory neurotransmission, leading to decreased neuronal excitability. At the cellular level, this manifests as reduced synaptic activity and stabilization of neuronal firing rates. Clinically, these effects can translate to potential therapeutic benefits in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders .
Action Environment
Environmental factors can significantly influence the efficacy and stability of DL-2-ABA:
DL-2-Aminobutyric acid’s role as a GABA analog makes it a valuable compound in modulating inhibitory neurotransmission, with potential applications in treating various CNS disorders.
: NIST Chemistry WebBook : MilliporeSigma : Wikipedia : MilliporeSigma : NIST Chemistry WebBook
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the ammonolysis of alpha-halogen acids.
Reduction Reactions: Another method involves the reduction of butanone acid followed by ammoniation hydrolysis.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: DL-2-aminobutyric acid can undergo oxidation to form corresponding keto acids.
Reduction: It can be reduced to produce various amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Keto acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
類似化合物との比較
- L-2-Aminobutyric acid
- D-2-Aminobutyric acid
- 4-Aminobutyric acid (GABA)
- 2-Aminoisobutyric acid
Comparison:
- L-2-Aminobutyric acid and D-2-Aminobutyric acid are the enantiomers of DL-2-aminobutyric acid, each having distinct biological activities.
- 4-Aminobutyric acid (GABA) is a neurotransmitter in the central nervous system, whereas this compound is not directly involved in neurotransmission.
- 2-Aminoisobutyric acid is another non-proteinogenic amino acid with different structural and functional properties compared to this compound .
This compound stands out due to its versatility in synthetic applications and its role as a precursor in the production of various pharmaceuticals.
特性
IUPAC Name |
2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | DL-alpha-Amino-n-butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2835-81-6, 1492-24-6, 80-60-4 | |
| Record name | α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Butyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobutyric acid?
A1: The molecular formula of 2-aminobutyric acid is C4H9NO2, and its molecular weight is 103.12 g/mol.
Q2: What spectroscopic data is available for 2-aminobutyric acid?
A2: Researchers have characterized 2-aminobutyric acid using various spectroscopic techniques, including IR [] and 1H NMR [, ]. These techniques provide information about the functional groups and structural arrangement of the molecule.
Q3: What is known about the polymorphic forms of 2-aminobutyric acid?
A3: Research indicates that L-2-aminobutyric acid exists in at least two polymorphic forms, with space groups P2(1) and I2 []. These forms exhibit complex, yet fully ordered crystalline arrangements, with unique hydrogen-bond networks. Additionally, studies on the quasiracemate D-2-aminobutyric acid:L-norvaline revealed two polymorphic forms (I and II) connected by a reversible solid-state phase transition [].
Q4: How does the structure of 2-aminobutyric acid influence its properties?
A4: The presence of both an amino group and a carboxyl group in 2-aminobutyric acid makes it an amphoteric molecule, capable of existing as a zwitterion in solution. This influences its solubility and interactions with other molecules.
Q5: How is 2-aminobutyric acid used in herbicide research?
A5: 2-Aminobutyric acid serves as a valuable chemical marker for detecting the presence of acetolactate synthase (ALS)-inhibitor herbicides, such as sulfonylureas [, ]. This is because these herbicides disrupt amino acid biosynthesis, leading to the accumulation of 2-aminobutyric acid in plants.
Q6: Can you elaborate on the use of 2-aminobutyric acid in chiral resolution?
A6: Due to its chiral nature, 2-aminobutyric acid can be utilized in the resolution of racemic mixtures. For instance, (R)-2-phenoxypropionic acid has been successfully employed to separate (R)- and (S)-2-aminobutyric acid []. Additionally, optical resolution by replacing crystallization has been achieved using (R)- and (S)-methionine p-toluenesulfonate as optically active co-solutes for the resolution of (RS)-2-aminobutyric acid p-toluenesulfonate [].
Q7: How is 2-aminobutyric acid used in the synthesis of other compounds?
A7: 2-Aminobutyric acid acts as a starting material in various synthetic procedures. For example, it is used to create optically active poly(amide-imide)s [] and hyperbranched poly(ester-amide)s []. These polymers have potential applications in various fields due to their unique properties.
Q8: What is the role of 2-aminobutyric acid in the biosynthesis of pyrrolizidine alkaloids?
A8: Research suggests that 2-aminobutyric acid, along with isoleucine, plays a crucial role in the biosynthesis of pyrrolizidine alkaloids [, ]. These alkaloids are secondary metabolites produced by certain plants and are known for their diverse biological activities. Specifically, labelled 2-aminobutyric acid is incorporated into the necic acid portion of pyrrolizidine alkaloids like rosmarinine and senecionine [].
Q9: What enzymes are involved in the synthesis of 2-aminobutyric acid?
A9: Several enzymes play a role in the synthesis and metabolism of 2-aminobutyric acid. These include threonine deaminase [, , , , ], leucine dehydrogenase [, , , , ], α-methylserine aldolase [, ], glutamate mutase [], and l-aspartate-β-decarboxylase []. These enzymes participate in various metabolic pathways involving 2-aminobutyric acid.
Q10: Are there any known microorganisms capable of producing 2-aminobutyric acid?
A10: Yes, certain microorganisms, including fungi like Myriococcum albomyces and Isaria sinclairii, can produce 2-aminobutyric acid derivatives []. These microorganisms could potentially be utilized for the biotechnological production of this compound.
Q11: What are the potential applications of 2-aminobutyric acid in drug development?
A11: Research suggests that 2-aminobutyric acid derivatives exhibit immunosuppressive activity [], making them potential candidates for developing new immunosuppressant drugs. Additionally, the development of noncyclic vasopressin analogs incorporating 2-aminobutyric acid has shown potential for treating water balance disorders [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3430005.png)
![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3430012.png)


![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)







![6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine (E)-2-butenedioate](/img/structure/B3430105.png)
